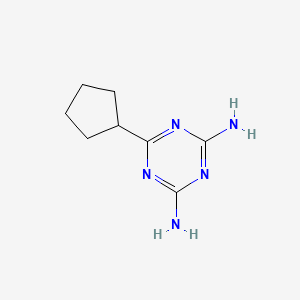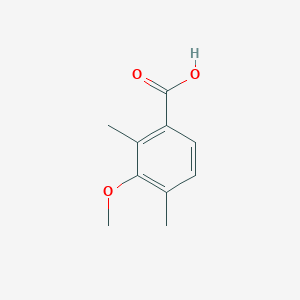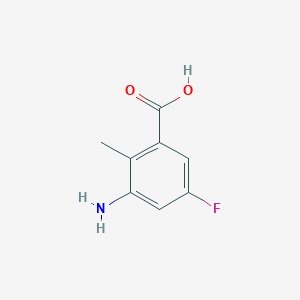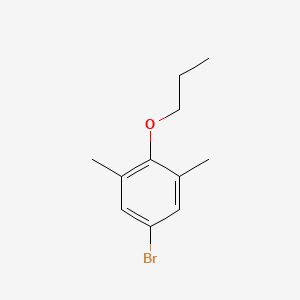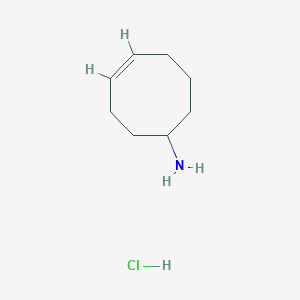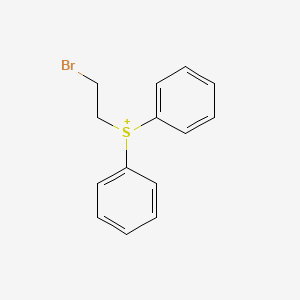
(2-Bromoethyl)diphenylsulfonium
概要
説明
“(2-Bromoethyl)diphenylsulfonium” is a chemical compound with the molecular formula C15H14BrF3O3S2 . It is also known as "this compound Trifluoromethanesulfonate" .
Synthesis Analysis
The synthesis of “this compound” is not explicitly detailed in the search results. .Molecular Structure Analysis
The molecular weight of “this compound” is 443.30 . The compound’s linear formula is C15H14BrF3O3S2 .Chemical Reactions Analysis
“this compound” is used as a reactant for sulfinylation reactions, cyclization reactions, and annulation reactions .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It is white to almost white in color . The compound has a melting point range of 88.0 to 92.0 degrees Celsius .科学的研究の応用
Catalysis in Organic Synthesis :(2-Bromoethyl)diphenylsulfonium triflate has been demonstrated as a powerful vinylation reagent in the Sonogashira cross-coupling reactions with terminal alkynes. This application represents a significant advancement in organic synthesis, particularly as a CH═CH2 transfer source (Ming et al., 2021).
Synthesis of Imidazolinium Salts :The compound has been effectively used in the synthesis of imidazolinium salts, a reaction that proceeds via the generation of a vinyl sulfonium salt intermediate. This process is notable for its high yield and mild conditions (McGarrigle et al., 2011).
Annulation Reagent in Heterocycle Synthesis :this compound triflate is used as an annulation reagent in the synthesis of heterocycles. It's particularly effective in reactions such as epoxidation, aziridination, cyclopropanation, and proton-transfer reactions, contributing to the formation of pharmaceutically important heterocycles (Matlock et al., 2016).
Photochemistry :The photolysis of triarylsulfonium salts, including variants of this compound, has been studied. This research provides insights into the rearrangement products and potential applications in photochemical processes (Dektar & Hacker, 1990).
Charge Density Analysis :The charge density of bromoethyl sulfonium trifluoromethanesulfonate, a related compound, has been analyzed to understand its chemical reactivity, particularly in the context of its application as an annulation reagent (Ahmed et al., 2013).
Johnson-Corey-Chaykovsky Reaction :It has been found effective as a ylide reagent in the Johnson-Corey-Chaykovsky reaction, notable for its diastereoselectivity in transformations such as the formation of trifluoromethyl epoxides, cyclopropanes, and aziridines (Duan et al., 2015).
Synthesis of Spirocyclopropanes :The compound has been used in the synthesis of spirocyclopropanes, demonstrating its versatility in the creation of complex molecular structures (Nambu et al., 2016).
Electroluminescent Device Applications :Diphenylsulfone-based derivatives, related to this compound, have been explored for their potential in electroluminescent devices, particularly in the context of their hosting properties for emitters exhibiting thermally activated delayed fluorescence (Bezvikonnyi et al., 2020).
Safety and Hazards
“(2-Bromoethyl)diphenylsulfonium” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
将来の方向性
The potential of “(2-bromoethyl)diphenylsulfonium” to be a powerful vinylation reagent was determined by the Sonogashira cross-coupling reactions with terminal alkynes . This protocol represents the first application of (2-haloethyl)diphenylsulfonium triflate as a CH═CH2 transfer source in organic synthesis . This suggests that “this compound” could have significant applications in future organic synthesis processes.
作用機序
Target of Action
It is known to be used in various chemical reactions, including sulfinylation, cyclization, and annulation reactions .
Mode of Action
(2-Bromoethyl)diphenylsulfonium interacts with its targets through a variety of chemical reactions. For instance, in the synthesis of orthogonally protected-2,2’-diamino-1,1’-binaphthyls, it undergoes an aza-Michael addition . The compound is added to a stirred solution of N,N’-bis(2,6-diisopropylphenyl)formamidine and diisopropylethylamine in anhydrous MeCN under a nitrogen atmosphere . This reaction results in the formation of new chemical compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific chemical reactions it is involved in. In the context of the aza-Michael addition, it contributes to the formation of new chemical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions are often carried out under a nitrogen atmosphere to prevent oxidation . Additionally, it is sensitive to air and should be stored under inert gas .
特性
IUPAC Name |
2-bromoethyl(diphenyl)sulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrS/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOTDPFSSLRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





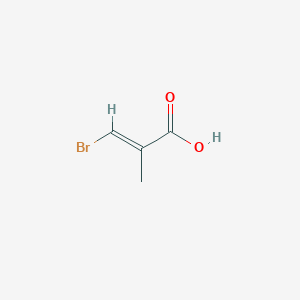
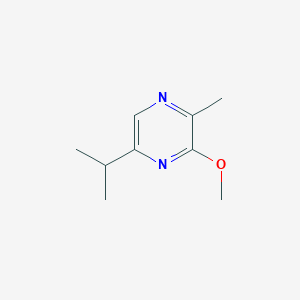

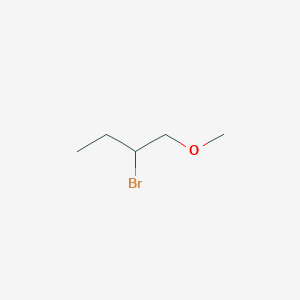
![6-Bromo-3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3254937.png)
